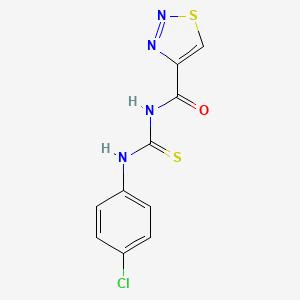

N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea

Description

N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea (molecular formula: C₉H₇ClN₄S₂) is a thiourea derivative featuring a 4-chlorophenyl group and a 1,2,3-thiadiazole-4-carbonyl moiety connected via a thiourea (-N-C(S)-N'-) bridge . The 1,2,3-thiadiazole ring is a five-membered heterocycle containing sulfur and nitrogen, which contributes to unique electronic and steric properties. Thioureas are widely studied for their biological activities, including antimicrobial, antiviral, and pesticidal applications, as well as their utility in synthesizing heterocyclic compounds .

The compound’s synthesis likely follows a route similar to other acylthioureas, such as the reaction of 1,2,3-thiadiazole-4-carbonyl isothiocyanate with 4-chloroaniline in a polar aprotic solvent (e.g., acetone), followed by recrystallization .

Properties

IUPAC Name |

N-[(4-chlorophenyl)carbamothioyl]thiadiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN4OS2/c11-6-1-3-7(4-2-6)12-10(17)13-9(16)8-5-18-15-14-8/h1-5H,(H2,12,13,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMQBSFIECDEMNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)NC(=O)C2=CSN=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a thiourea moiety linked to a 4-chlorophenyl group and a thiadiazolylcarbonyl group. The synthesis generally involves the cyclization of thiosemicarbazides with carboxylic acids to form the thiadiazole ring, followed by coupling with an appropriate isocyanate to yield the final thiourea compound. This process often utilizes solvents like dichloromethane or acetonitrile and may require catalytic bases such as triethylamine.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The thiourea group can form hydrogen bonds with active sites on enzymes, inhibiting their function.

- Apoptosis Induction : In cancer cells, this compound has been shown to induce apoptotic cell death, making it a candidate for anticancer therapy .

- Antimicrobial Activity : The presence of the thiadiazole ring contributes to its ability to inhibit microbial growth through interference with cellular processes .

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer activity. For instance, compounds similar to this compound have shown IC50 values indicating potent cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4h | HepG2 | 3.21 |

These findings suggest that structural modifications can significantly enhance the anticancer efficacy of these compounds .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. The structure-activity relationship (SAR) studies indicate that variations in substituents on the thiadiazole ring can lead to increased or decreased inhibitory activity against various microorganisms. This highlights the importance of specific functional groups in enhancing biological effectiveness .

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on sarcoma cells in vivo. Results indicated significant tumor reduction and apoptosis induction in treated mice compared to controls .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound demonstrated effective inhibition at low concentrations, showcasing its potential as a therapeutic agent against bacterial infections .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiourea derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below, we compare the target compound with key analogs based on structural features, synthesis, and bioactivity.

Substituent Effects on the Aryl Group

Halogen-Substituted Thioureas

- N-(4-chlorophenyl)-N'-[1(S)-1-phenylethyl]thiourea (): Substituent: 4-Cl on phenyl. Morphology studies show distinct crystal habits compared to bromo (4-Br) and nitro (4-NO₂) analogs. Key Insight: Halogen substitution (Cl vs. Br) minimally affects electronic properties but may influence crystal packing due to differences in van der Waals radii.

- N-(4-chloro-2-nitrophenyl)-N'-(4-methylbenzoyl)thiourea (): Substituents: 4-methylbenzoyl and 4-Cl-2-NO₂-phenyl. Exhibits antibacterial and antifungal activity, suggesting that nitro groups at specific positions (e.g., ortho) enhance bioactivity by modulating electron density or hydrogen-bonding capacity .

Comparison with Target Compound

The target compound’s 4-chlorophenyl group provides moderate electron withdrawal, while the thiadiazole carbonyl group introduces additional hydrogen-bonding sites (C=O and C=S). This combination may improve solubility and target binding compared to purely aromatic analogs.

Heterocyclic Moieties in Thioureas

1,2,3-Thiadiazole vs. Benzothiazole

- N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-N'-(4-isopropoxybenzoyl)thiourea (): Molecular weight: 482.02 (vs. 290.77 for the target compound). The isopropoxy group may improve lipophilicity, affecting membrane permeability .

Target Compound :

- The 1,2,3-thiadiazole ring is smaller and more electron-deficient due to adjacent nitrogen atoms. This could increase reactivity in nucleophilic substitutions or metal coordination compared to benzothiazole derivatives.

Triazole-Containing Thioureas ():

- Examples: N-(4-ethoxyphenyl)-N'-(3-propyl-1,2,4-triazolyl-5)thiourea. Substituents: Alkoxy groups (ethoxy, propoxy) enhance hydrophobicity. Melting points range from 169–210°C, influenced by alkyl chain length and hydrogen-bonding capacity.

Structural and Crystallographic Insights

- 1-(4-Chlorophenyl)-3-(2,4-dichlorobenzoyl)thiourea ():

- Crystal structure reveals intramolecular N–H⋯O hydrogen bonding and a dihedral angle of 9.35° between aromatic rings, promoting planarity and stable dimer formation via N–H⋯S interactions .

- Comparison : The target compound’s thiadiazole ring may introduce torsional strain, reducing planarity and altering packing efficiency.

Data Tables

Table 1: Structural and Physical Properties of Selected Thioureas

Table 2: Impact of Substituents on Bioactivity

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-chlorophenyl)-N'-(1,2,3-thiadiazol-4-ylcarbonyl)thiourea, and how are intermediates characterized?

Methodological Answer: The compound is typically synthesized via a two-step protocol:

Intermediate Preparation : React 4-chloroaniline with 1,2,3-thiadiazole-4-carbonyl isothiocyanate in acetone under reflux (3–5 hours) .

Purification : Recrystallization using methanol-dichloromethane (1:10 v/v) yields pure crystals. Characterization employs FT-IR (C=S stretch at ~1250 cm⁻¹), ¹H/¹³C NMR (thiourea NH at δ ~10–12 ppm), and elemental analysis .

Structural Analysis

Q. Q2. How is the crystal structure of this thiourea derivative resolved, and what intramolecular interactions stabilize its conformation?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement : Software like OLEX2 refines bond lengths and angles.

- Stabilizing Interactions : Intramolecular N–H⋯O hydrogen bonds (e.g., N2–H2⋯O1, ~2.2 Å) and planar thiourea moieties (torsion angle <10°) are critical .

Biological Activity Evaluation

Q. Q3. What in vitro assays are used to assess the antimicrobial or antitumor potential of this compound?

Methodological Answer:

- Antimicrobial Testing : Broth microdilution (MIC) against Candida albicans or Staphylococcus aureus .

- Antitumor Screening : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 µM, with IC₅₀ calculations .

- Control Compounds : Compare with fluconazole (antifungal) or doxorubicin (anticancer) to contextualize efficacy .

Advanced Synthesis Optimization

Q. Q4. How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (DMF, acetone) enhance reactivity .

- Catalyst Use : KOH (40%) accelerates thiourea formation in ethanol .

- Temperature Control : Reflux at 70–80°C minimizes side products .

- Yield Improvement : Slow evaporation (5–7 days) produces high-purity crystals (>90%) .

Computational Modeling

Q. Q5. What computational strategies predict the compound’s binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to dock into HIV-1 reverse transcriptase (PDB: 1RTD) or EGFR (PDB: 1M17). Focus on hydrogen bonds with catalytic residues (e.g., Lys101 in HIV-RT) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to correlate structure with bioactivity .

Handling Data Contradictions

Q. Q6. How should researchers address variability in bioactivity data across studies?

Methodological Answer:

- Source Analysis : Check assay conditions (e.g., DMSO concentration, cell line variability) .

- Structural Confirmation : Re-validate compound identity via SC-XRD if bioactivity diverges .

- Statistical Validation : Use ANOVA to assess significance (p < 0.05) and replicate experiments in triplicate .

Derivatization Strategies

Q. Q7. What functionalization approaches enhance the compound’s bioactivity?

Methodological Answer:

- Heterocycle Fusion : React with phenacyl bromide to form thiazole derivatives (e.g., compound 8 in ).

- Acylation : Introduce acetyl groups (acetic anhydride) to improve lipophilicity and membrane permeability .

- Metal Complexation : Coordinate with Cu(II) or Zn(II) to enhance antifungal activity .

Stability and Degradation

Q. Q8. How does pH or temperature affect the compound’s stability in solution?

Methodological Answer:

- Thermal Stability : TGA analysis shows decomposition >200°C. Store at 4°C in desiccators .

- pH Sensitivity : UV-Vis spectroscopy (λ = 280 nm) monitors degradation in acidic (pH < 3) or basic (pH > 10) conditions .

- Long-Term Storage : Lyophilize and store in amber vials under argon to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.